Cas no 288091-49-6 ({1-(3-methoxyphenyl)methylpiperidin-4-yl}methanol)

{1-(3-Methoxyphenyl)methylpiperidin-4-yl}methanol is a piperidine derivative featuring a 3-methoxybenzyl substituent and a hydroxymethyl functional group at the 4-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for potential applications as an intermediate in the synthesis of bioactive molecules. The presence of the methoxyphenyl group may enhance lipophilicity, while the hydroxymethyl moiety offers a site for further functionalization. Its well-defined molecular structure ensures reproducibility in synthetic pathways, making it a valuable building block for the development of novel therapeutic agents. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for research use.
{1-(3-methoxyphenyl)methylpiperidin-4-yl}methanol structure
288091-49-6 structure
Product name:{1-(3-methoxyphenyl)methylpiperidin-4-yl}methanol
CAS No:288091-49-6
MF:C14H21NO2
Molecular Weight:235.32204
CID:1436626
PubChem ID:52234654

{1-(3-methoxyphenyl)methylpiperidin-4-yl}methanol 化学的及び物理的性質

名前と識別子

    • 4-Piperidinemethanol, 1-[(3-methoxyphenyl)methyl]-
    • {1-(3-methoxyphenyl)methylpiperidin-4-yl}methanol
    • [1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol
    • AKOS005289973
    • DS-017803
    • F1908-2366
    • SCHEMBL7375679
    • 288091-49-6
    • {1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methanol
    • インチ: InChI=1S/C14H21NO2/c1-17-14-4-2-3-13(9-14)10-15-7-5-12(11-16)6-8-15/h2-4,9,12,16H,5-8,10-11H2,1H3
    • InChIKey: UHNYWOSVMWQJQK-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC(=C1)CN2CCC(CC2)CO

計算された属性

  • 精确分子量: 235.15733
  • 同位素质量: 235.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 214
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 32.7Ų

じっけんとくせい

  • PSA: 32.7

{1-(3-methoxyphenyl)methylpiperidin-4-yl}methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1908-2366-2.5g
{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methanol
288091-49-6 95%+
2.5g
$1679.0 2023-09-07
TRC
M143601-1g
{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methanol
288091-49-6
1g
$ 680.00 2022-06-04
Life Chemicals
F1908-2366-0.25g
{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methanol
288091-49-6 95%+
0.25g
$694.0 2023-09-07
TRC
M143601-500mg
{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methanol
288091-49-6
500mg
$ 435.00 2022-06-04
Life Chemicals
F1908-2366-10g
{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methanol
288091-49-6 95%+
10g
$3532.0 2023-09-07
Life Chemicals
F1908-2366-1g
{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methanol
288091-49-6 95%+
1g
$770.0 2023-09-07
TRC
M143601-100mg
{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methanol
288091-49-6
100mg
$ 115.00 2022-06-04
Life Chemicals
F1908-2366-0.5g
{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methanol
288091-49-6 95%+
0.5g
$731.0 2023-09-07
Life Chemicals
F1908-2366-5g
{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methanol
288091-49-6 95%+
5g
$2525.0 2023-09-07

{1-(3-methoxyphenyl)methylpiperidin-4-yl}methanol 関連文献

{1-(3-methoxyphenyl)methylpiperidin-4-yl}methanolに関する追加情報

Professional Introduction to Compound with CAS No. 288091-49-6 and Product Name: {1-(3-methoxyphenyl)methylpiperidin-4-yl}methanol

Compound with the CAS number 288091-49-6 and the product name {1-(3-methoxyphenyl)methylpiperidin-4-yl}methanol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure incorporates a piperidine ring, a 3-methoxyphenyl moiety, and a hydroxymethyl group, which collectively contribute to its distinctive chemical properties and biological activities.

The 3-methoxyphenyl substituent is particularly noteworthy, as it introduces a hydrophobic aromatic ring that can interact favorably with biological targets. This feature is often exploited in the design of small-molecule drugs to enhance binding affinity and selectivity. The piperidine ring, on the other hand, is a common pharmacophore in many bioactive molecules, known for its ability to modulate receptor interactions and improve pharmacokinetic profiles. The presence of a hydroxymethyl group at the terminal position further extends the compound's versatility, allowing for further functionalization and derivatization.

In recent years, there has been a growing interest in the development of novel compounds that target neurological disorders. The structural features of {1-(3-methoxyphenyl)methylpiperidin-4-yl}methanol make it a promising candidate for such applications. Specifically, the combination of the piperidine core and the 3-methoxyphenyl group suggests potential activity against receptors involved in neurotransmitter pathways. Preliminary studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to conditions such as depression and anxiety disorders.

One of the most exciting aspects of this compound is its potential to serve as a scaffold for further drug discovery efforts. The modular nature of its structure allows chemists to make targeted modifications while retaining key pharmacological properties. For instance, replacing the hydroxymethyl group with other functional groups could yield derivatives with enhanced solubility or metabolic stability. Similarly, altering the 3-methoxyphenyl moiety might lead to compounds with improved selectivity for specific biological targets.

The synthesis of {1-(3-methoxyphenyl)methylpiperidin-4-yl}methanol presents an intriguing challenge for synthetic chemists. The multi-step process involves careful manipulation of functional groups to achieve the desired architecture. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the complex framework efficiently. These methodologies not only highlight the sophistication of modern organic synthesis but also underscore the compound's synthetic accessibility despite its intricate structure.

From a computational chemistry perspective, 288091-49-6 has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These simulations have provided valuable insights into binding affinities and possible mechanisms of action. For instance, docking studies have revealed that this compound can bind effectively to certain protein receptors with high specificity. Such findings are crucial for guiding medicinal chemists in optimizing lead compounds for therapeutic use.

The pharmacokinetic properties of {1-(3-methoxyphenyl)methylpiperidin-4-yl}methanol are also under active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating its clinical potential. Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption rates and moderate metabolic clearance, making it a promising candidate for further development into an oral therapeutic agent.

In conclusion, compound 288091-49-6, with its product name {1-(3-methoxyphenyl)methylpiperidin-4-yl}methanol, represents a significant contribution to pharmaceutical chemistry. Its unique structural features, combined with promising biological activities and synthetic accessibility, make it an attractive candidate for drug development efforts aimed at treating neurological disorders and other conditions. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutics.

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